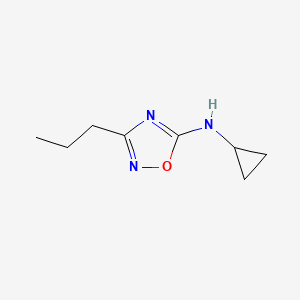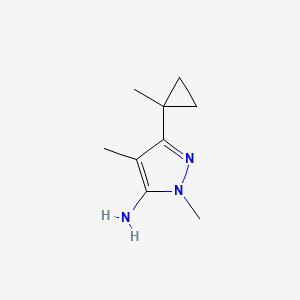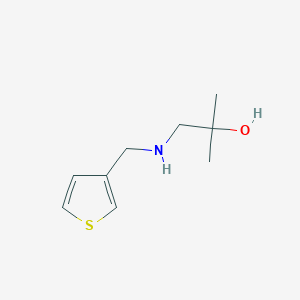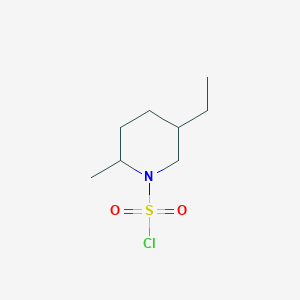
4-(2-Chloroethyl)oxane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethyl)oxane-4-carbaldehyde is an organic compound with the molecular formula C₈H₁₃ClO₂. It is a derivative of oxane, featuring a chloroethyl group and an aldehyde functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with chloroethyl reagents under controlled conditions. One common method includes the use of 2-chloroethanol and oxane in the presence of a strong acid catalyst to facilitate the formation of the chloroethyl group .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
4-(2-Chloroethyl)oxane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)oxane-4-carbaldehyde involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aldehyde group can also participate in Schiff base formation with amines, affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromoethyl)oxane-4-carbaldehyde
- 4-(2-Iodoethyl)oxane-4-carbaldehyde
- 4-(2-Fluoroethyl)oxane-4-carbaldehyde
Uniqueness
4-(2-Chloroethyl)oxane-4-carbaldehyde is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chloroethyl group provides distinct chemical properties compared to its bromo, iodo, and fluoro counterparts .
Properties
Molecular Formula |
C8H13ClO2 |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
4-(2-chloroethyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C8H13ClO2/c9-4-1-8(7-10)2-5-11-6-3-8/h7H,1-6H2 |
InChI Key |
ZNFOQZDWWGJYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CCCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Butyl[(2,6-difluorophenyl)methyl]amine](/img/structure/B13304583.png)


![3-[(2S)-Butan-2-yl]pyrazin-2-ol](/img/structure/B13304603.png)





![N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13304627.png)
